- Cyclization-oxidation of Benzylidenehydrazinecarbothioamides by FeCl3·6H2O or ZnCl2·6H2O Catalysts and Synthesis of New 1,3,4-Thiadiazolo-[3,2- α]PyrimidinesJournal of Heterocyclic Chemistry, 2017, 54(3), 1872-1879,
Cas no 942-70-1 (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine)

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
- 1,3,4-Thiadiazol-2-amine,5-(4-fluorophenyl)-
- 2-Amino-5-(4-Fluorophenyl)-1,3,4-Thiadiazole
- 5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-ylamine
- 2-Amino-5-(4-fluor-phenyl)-<1.3.4>thiadiazol
- 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine(SALTDATA: FREE)
- 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-ylamine
- 1,3,4-Thiadiazole, 2-amino-5-(p-fluorophenyl)- (7CI, 8CI)
- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine (ACI)
- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-ylamine
- MLS000106676
- CCG-200216
- SR-01000402366
- 1,3,4-Thiadiazol-2-amine, 5-(4-fluorophenyl)-
- CHEMBL1711247
- MFCD00981219
- 942-70-1
- F0345-3713
- Cambridge id 5554904
- STK346807
- AKOS000225522
- Oprea1_492697
- 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole, 97%
- HMS2461A20
- SMR000111053
- SR-01000402366-1
- SCHEMBL1143313
- 2-AMINO-5-(4-FLUOROPHENYL)-1 3 4-THIADI&
- AB07890
- DB-005944
- DTXSID10339176
- Oprea1_665684
- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine #
- NS-01913
-
- MDL: MFCD00981219
- Inchi: 1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
- InChI Key: WRSVCKNLHZWSNJ-UHFFFAOYSA-N
- SMILES: FC1C=CC(C2SC(N)=NN=2)=CC=1
Computed Properties
- Exact Mass: 195.02700
- Monoisotopic Mass: 195.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80A^2
- XLogP3: 1.8
Experimental Properties
- Density: 1.423g/cm3
- Melting Point: 238-243 °C
- Boiling Point: 351.9ºC at 760mmHg
- Flash Point: 166.6ºC
- Refractive Index: 1.643
- PSA: 80.04000
- LogP: 2.50760
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36
- Safety Instruction: S26
-
Hazardous Material Identification:
- Risk Phrases:R22
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM305164-25g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 95% | 25g |
$646 | 2024-07-19 | |
Life Chemicals | F0345-3713-2.5g |
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 95%+ | 2.5g |
$72.0 | 2023-09-07 | |
abcr | AB219777-25g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; . |
942-70-1 | 95% | 25g |
€695.00 | 2025-02-15 | |
Life Chemicals | F0345-3713-10g |
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 95%+ | 10g |
$199.0 | 2023-09-07 | |
TRC | F594485-500mg |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 500mg |
$ 98.00 | 2023-04-17 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 663557-5G |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 97% | 5G |
¥3807.03 | 2022-02-24 | |
abcr | AB219777-25 g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; . |
942-70-1 | 95% | 25 g |
€745.50 | 2023-07-20 | |
abcr | AB219777-1g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; . |
942-70-1 | 95% | 1g |
€99.80 | 2025-02-15 | |
Ambeed | A573825-1g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 95% | 1g |
$40.0 | 2025-03-18 | |
Chemenu | CM305164-1g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 95% | 1g |
$53 | 2024-07-19 |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Production Method
Production Method 1
1.2 Reagents: Sodium thiosulfate Solvents: Water
Production Method 2
1.2 Reagents: Acetic acid , Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water
- PhI-Catalyzed Intramolecular Oxidative Coupling Toward Synthesis of 2-Amino-1,3,4-ThiadizolesCatalysis Letters, 2018, 148(11), 3486-3491,
Production Method 3
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ; basified, cooled
- New thiazolidinedione-5-acetic acid amide derivatives. Synthesis, characterization and investigation of antimicrobial and cytotoxic propertiesMedicinal Chemistry Research, 2012, 21(6), 816-824,
Production Method 4
1.2 Solvents: Water ; rt; 3 h, 120 °C; 120 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
- Mandeloylamino acid aminopeptidase N inhibitor for treating tumor and its synthesis method, China, , ,
Production Method 5
1.2 Reagents: Water ; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ; neutralized
- An efficient and one pot synthesis of silica supported synthesis of fluorinated 1,3,4-Thiadiazole derivative under microwave irradiationTo Chemistry Journal, 2020, 6, 61-65,
Production Method 6
1.2 Reagents: Water ; 30 min, cooled; 5 h, 110 °C; cooled
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8
- Synthesis of 2-amino-5-aryl-1,3,4-thiadiazolesJingxi Shiyou Huagong, 2011, 28(1), 61-63,
Production Method 7
1.2 Reagents: Water ; rt; 4 h, 100 °C
1.3 Reagents: Sodium hydroxide ; pH 8, cooled
- Synthesis of glycine derivatives as aminopeptidase inhibitorsNanchang Daxue Xuebao, 2011, 51(3), 8-12,
Production Method 8
1.2 Solvents: Water ; 75 °C → rt; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
- Synthesis of 1,2,3-triazole-1,3,4-thiadiazole hybrids as novel α-glucosidase inhibitors by in situ azidation/click assemblyArchiv der Pharmazie (Weinheim, 2023, 356(8),,
Production Method 9
1.2 Solvents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
- Novel aminopeptidase N inhibitors derived from 1,3,4-thiadiazole scaffoldBioorganic & Medicinal Chemistry, 2008, 16(14), 6663-6668,
Production Method 10
1.2 Reagents: Water ; 4 h, 115 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt
- The synthesis and preliminary activity assay in vitro of peptide-like derivatives as APN inhibitorsArchives of Pharmacal Research, 2008, 31(10), 1231-1239,
Production Method 11
1.2 Solvents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
- Design and synthesis of new benzo[d]oxazole-based derivatives and their neuroprotective effects on β-amyloid-induced PC12 cellsMolecules, 2020, 25(22),,
Production Method 12
1.2 Solvents: Water ; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
- Discovery of novel carbazole derivatives containing a 1,3,4-thiadiazole moiety as antifungal candidatesPhosphorus, 2023, 198(8), 627-631,
Production Method 13
Production Method 14
1.2 20 min, 25 - 30 °C
- Lemon Juice as a Biocatalyst Under Ultrasound Irradiation: Synthesis and Pharmacological Evaluation of 2-amino-1,3,4-thiadiazolesAnti-Cancer Agents in Medicinal Chemistry, 2020, 20(11), 1379-1386,
Production Method 15
1.2 Solvents: Water ; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
- Improved antiproliferative activity of 1,3,4-thiadiazole-containing histone deacetylase (HDAC) inhibitors by introduction of the heteroaromatic surface recognition motifBioorganic & Medicinal Chemistry, 2014, 22(21), 5766-5775,
Production Method 16
1.2 Reagents: Sodium thiosulfate Solvents: Water
- I2 Promoted Synthesis of 2-Aminothiadiazoles Employing KSCN as a Sulfur Source Under Metal-Free ConditionsEuropean Journal of Organic Chemistry, 2019, 2019(38), 6561-6565,
Production Method 17
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
- Design of new phenothiazine-thiadiazole hybrids via molecular hybridization approach for the development of potent antitubercular agentsEuropean Journal of Medicinal Chemistry, 2015, 106, 75-84,
Production Method 18
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
- Synthesis and biological evaluation of new imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivativesEuropean Journal of Medicinal Chemistry, 2015, 95, 49-63,
Production Method 19
- Microwave-Assisted OPC-VH Mediated Synthesis of 2-Amino-1,3,4-thiadiazolesOrganic Preparations and Procedures International, 2023, 55(1), 91-98,
Production Method 20
- 2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitorsBioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5735-5738,
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Raw materials
- Potassium thiocyanate
- 4-Fluorobenzoic acid
- 4-Fluorobenzaldehyde
- aminothiourea
- 4-Fluorobenzohydrazide
- 4-fluorobenzaldehyde thiosemicarbazone
- trimethylsilyl isothiocyanate
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Preparation Products
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Related Literature
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
Additional information on 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS No. 942-70-1): A Versatile Heterocyclic Compound with Promising Applications
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS No. 942-70-1) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This thiadiazole derivative features a unique molecular structure combining a fluorophenyl group with a 1,3,4-thiadiazole-2-amine core, making it an important building block for various applications.
The compound's molecular formula is C8H6FN3S, with a molecular weight of 195.22 g/mol. Its structural features include a fluorine-substituted aromatic ring connected to a five-membered thiadiazole ring containing an amine group at position 2. This combination of structural elements contributes to its interesting physicochemical properties and biological activities.
Recent studies have highlighted the potential of 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine in medicinal chemistry, particularly as a scaffold for developing novel therapeutic agents. Researchers are investigating its potential as a kinase inhibitor, with preliminary studies suggesting activity against certain cancer-related protein targets. The compound's fluorine atom enhances its metabolic stability and membrane permeability, important factors in drug development.
In materials science, this thiadiazole derivative has shown promise in the development of organic electronic materials. Its conjugated system and electron-withdrawing characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. The compound's ability to form stable thin films and its favorable charge transport properties are particularly noteworthy.
The synthesis of 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. Modern synthetic approaches focus on developing more efficient and environmentally friendly routes, reflecting the growing demand for green chemistry in heterocyclic compound production.
Analytical characterization of this compound typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). The fluorine atom in its structure provides a distinct 19F NMR signal, which serves as a valuable diagnostic tool for purity assessment and structural confirmation.
From a commercial perspective, CAS 942-70-1 has seen growing demand from pharmaceutical and materials science research laboratories. Suppliers typically offer this compound with purity levels ranging from 95% to 99%, with prices varying based on quantity and purity specifications. The market for such fluorinated heterocycles is expected to grow steadily, driven by increasing research into novel therapeutic agents and advanced materials.
Recent patent literature reveals several applications of 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine derivatives in drug discovery programs. These include potential treatments for inflammatory conditions, metabolic disorders, and certain types of cancer. The compound's versatility as a pharmacophore continues to attract attention from medicinal chemists worldwide.
In the context of current research trends, this compound aligns well with the growing interest in fluorine-containing pharmaceuticals and functional materials. Approximately 20-25% of currently marketed drugs contain fluorine atoms, highlighting the importance of compounds like 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine in modern drug discovery.
Safety data for 942-70-1 indicates that standard laboratory precautions should be followed when handling this compound. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses is recommended. Material safety data sheets (MSDS) provide detailed handling and storage information for this chemical.
The future research directions for 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine include exploring its potential in combination therapies, developing more efficient synthetic routes, and investigating its applications in emerging technologies such as molecular electronics and bioimaging probes. The compound's unique structural features continue to inspire innovative applications across multiple scientific disciplines.
For researchers interested in this compound, several key questions are frequently explored: "What are the biological activities of 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine derivatives?" "How does the fluorine substitution affect the compound's properties?" and "What are the latest synthetic methods for this thiadiazole scaffold?" These questions reflect the ongoing scientific interest in this versatile heterocyclic system.
In conclusion, 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS No. 942-70-1) represents an important fluorinated heterocycle with diverse potential applications. Its unique combination of structural features, biological activity, and materials properties ensures its continued relevance in chemical research and development. As scientific understanding of this compound grows, so too will its applications in addressing current challenges in healthcare and technology.
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